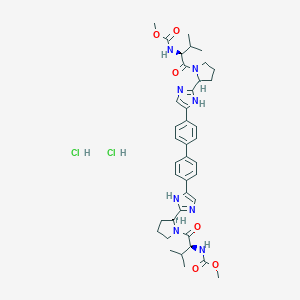

Daclatasvir 2HCl

Description

Properties

CAS No. |

1009119-65-6 |

|---|---|

Molecular Formula |

C40H51ClN8O6 |

Molecular Weight |

775.3 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C40H50N8O6.ClH/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6;/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52);1H/t31-,32-,33-,34-;/m0./s1 |

InChI Key |

AQVSGTIFAZLGND-VZJXZGSTSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |

Appearance |

Solid powder |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS-790052 Carbamic acid, N,N'-((1,1'-biphenyl)-4,4'-diylbis(1H-imidazole-5,2-diyl-(2S)-2,1-pyrrolidinediyl((1S)-1-(1-methylethyl)-2-oxo-2,1-ethanediyl)))bis-, C,C'-dimethyl ester daclatasvir Daklinza |

Origin of Product |

United States |

Preparation Methods

Base-Free Condensation and Salt Formation

Patent US20180258078A1 introduces a base-free condensation of 1,1′-biphenyl-4,4′-diylbis(2-chloroethanone) (IIIa) with potassium 1-(tert-butoxycarbonyl)-L-prolinate (IVa). This modification eliminates base-induced side reactions, improving yield to 85–90% and reducing impurities (<0.5%). Cyclization with ammonium acetate at reflux (80°C, 6 hours) and deprotection with hydrochloric acid yield intermediate VIIb. Coupling VIIb with methoxycarbonyl-L-valine (VIII) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) produces daclatasvir free base, which is converted to the dihydrochloride salt via isopropanol-HCl recrystallization.

Advantages :

Alternative Acetylation Route

WO2016178250A1 discloses a divergent pathway involving acetylation of intermediate IX to X, followed by sequential coupling with XI and IVa. This route avoids brominated precursors, simplifying purification. Final coupling with VIII in ethanol-HCl yields daclatasvir dihydrochloride with 92% purity and 78% overall yield.

Continuous Flow Synthesis

A groundbreaking approach from Reaction Chemistry & Engineering (2020) integrates multi-step continuous flow synthesis. Key features include:

| Step | Conditions | Outcome |

|---|---|---|

| Condensation | Microreactor, 50°C, 10 min residence | 95% conversion |

| Cyclization | Tubular reactor, 100°C, 15 min | 98% yield |

| Coupling | Packed-bed enzyme reactor, 30°C | 99% enantiomeric excess |

| Final Purification | In-line crystallization | 98% HPLC purity, 11.8 g/day throughput |

This method reduces production time from days to 28.2 minutes, enabling scalable and cost-effective manufacturing.

Analytical Method Validation

Stability-Indicating HPLC

A validated RP-HPLC method (Hypersil C18 column, acetonitrile:0.05% o-phosphoric acid [50:50], 0.7 mL/min, 315 nm) separates daclatasvir from degradation products under stress conditions (acidic, basic, oxidative). The method demonstrates linearity (1–50 µg/mL, R² = 0.9998), precision (%RSD <1.0), and robustness (±2% mobile phase variation).

Impurity Profiling

Forced degradation studies reveal:

-

Acidic Hydrolysis (1M HCl, 24h): 12% degradation (major impurity at tR 4.2 min).

-

Oxidative Stress (3% H2O2, 6h): 8% degradation (peroxide adduct at tR 5.8 min).

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Friedel-Crafts Acylation

Biphenyl undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) as a catalyst. This reaction forms a symmetrically acetylated biphenyl intermediate.

Reagents : Chloroacetyl chloride, AlCl₃, 1,2-dichloroethane (DCE).

Conditions : Reaction in DCE solvent at room temperature, followed by acid workup with 2N HCl .

Esterification with Dipeptide

The acetylated biphenyl reacts with an N-methoxycarbonyl-L-proline-L-valine dipeptide in acetonitrile. Triethylamine acts as a base to facilitate ester bond formation.

Reagents : N-methoxycarbonyl dipeptide, triethylamine.

Conditions : Stirring in acetonitrile at 25–30°C .

Cyclization to Form Imidazole Rings

Ammonium acetate induces cyclization, forming the imidazole heterocycles on both sides of the molecule. This step is critical for achieving the core structure of daclatasvir.

Reagents : Ammonium acetate, acetic acid, n-butanol.

Conditions : Reflux in a mixture of acetic acid and n-butanol .

Deprotection and Salt Formation

Acidic deprotection removes the methoxycarbonyl group, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Reagents : Hydrochloric acid (HCl), methanol.

Conditions : Deprotection in methanol/HCl at 25–30°C, followed by recrystallization .

Key Reaction Data Table

Stability and Degradation Reactions

Daclatasvir dihydrochloride is stable under acidic conditions but undergoes hydrolysis in alkaline environments. Key degradation pathways include:

- Oxidation : Forms sulfoxide derivatives under oxidative stress .

- Photodegradation : Exposure to UV light leads to imidazole ring cleavage .

Industrial-Scale Optimization

Recent advancements focus on continuous flow synthesis to reduce footprint and improve efficiency:

Scientific Research Applications

Indications

Daclatasvir is indicated for use in combination therapy for chronic HCV infections, particularly for genotypes 1 and 3. It is often combined with sofosbuvir, and sometimes ribavirin, depending on the patient's specific circumstances such as the presence of cirrhosis or prior treatment history .

Sustained Virologic Response Rates

Daclatasvir has demonstrated impressive sustained virologic response (SVR) rates across various studies. For instance:

- In treatment-naïve patients with HCV genotype 1a, an SVR rate of 88% was observed without cirrhosis and 99% with cirrhosis when treated with daclatasvir and sofosbuvir .

- For genotype 3 patients, SVR rates were 71% without cirrhosis and 98% with compensated cirrhosis .

Shortened Treatment Regimens

Recent studies have explored the efficacy of shortened treatment regimens. A systematic review indicated that an 8-week regimen of daclatasvir combined with sofosbuvir achieved comparable SVR rates to the standard 12-week regimen, with pooled SVR12 rates ranging from 91% to 97% . This finding is particularly relevant for low- and middle-income countries where access to prolonged treatments may be limited.

Safety Profile

Daclatasvir is generally well-tolerated. Common side effects include fatigue, headache, nausea, and diarrhea. Serious adverse events are rare but can occur, particularly in patients with advanced liver disease or those receiving multiple medications . Importantly, daclatasvir has a high genetic barrier to resistance, making treatment failures less likely compared to older antiviral therapies .

Case Studies

- Real-World Effectiveness : A study involving patients co-infected with HIV and HCV reported high SVR rates when treated with daclatasvir and sofosbuvir. The results highlighted the drug's effectiveness even in challenging patient populations .

- Post-Liver Transplant Recurrence : Another case series focused on patients who experienced HCV recurrence after liver transplantation showed that daclatasvir-containing regimens were effective in achieving SVR despite previous treatment failures .

Global Access Initiatives

Pharmaceutical companies are actively working to enhance access to daclatasvir in low- and middle-income countries through various initiatives aimed at reducing costs and improving availability. These efforts include partnerships for drug distribution and support programs for healthcare providers .

Mechanism of Action

Daclatasvir dihydrochloride exerts its antiviral effects by binding to the N-terminus of the HCV nonstructural protein 5A (NS5A). This binding inhibits viral RNA replication and virion assembly by preventing the interaction of NS5A with host cell proteins and membranes required for the replication complex assembly . The compound targets both the cis- and trans-acting functions of NS5A, disrupting the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Comparison with Similar Compounds

Structural and Pharmacological Differences

Daclatasvir and its analogs (e.g., ledipasvir, velpatasvir, pibrentasvir) share a symmetric binding mode to the NS5A protein but differ in core structures and substituents (Table 1) :

Daclatasvir’s biphenyl core and proline-valine substituents contribute to its high potency (EC₅₀ in pM range) and specificity for HCV genotypes 1 and 3 . In contrast, pibrentasvir’s quinoxaline core enhances resistance coverage, making it effective against multiple genotypes .

Clinical Efficacy and Drug Interactions

- Daclatasvir: Achieves 92% SVR in genotype 3 non-cirrhotic patients over 12 weeks with sofosbuvir . Reduced efficacy (≤70% SVR) in cirrhotic patients necessitates longer treatment .

- Ledipasvir/sofosbuvir: Shows >95% SVR in genotype 1 but requires dosage adjustments with acid-reducing agents, unlike daclatasvir .

- Pibrentasvir/glecaprevir: Broad genotypic coverage (95–100% SVR across genotypes 1–6) but carries a risk of hepatotoxicity .

All NS5A inhibitors interact with CYP3A4/P-gp inducers, but daclatasvir’s interaction profile is better characterized, with specific contraindications for phenytoin and St. John’s wort .

Analytical Methods

Daclatasvir’s quantification employs green, cost-effective methods:

- RP-HPLC : LOD = 0.005 µg/mL, LOQ = 0.01 µg/mL, linearity (0.5–150%) with R² = 0.9993 .

- LC-ESI-QTOF-MS/MS : Identifies degradation products under stress conditions (e.g., oxidation, hydrolysis) .

- Silver-nanoparticle spectrophotometry: Eco-friendly alternative with comparable accuracy to HPLC .

Ledipasvir and velpatasvir are analyzed using similar techniques, but daclatasvir’s methods are uniquely validated for biological matrices like plasma and urine .

Formulation Advances

Daclatasvir’s orally disintegrating tablets (ODTs) show faster absorption (Tmax = 2 hrs) compared to conventional tablets, enhancing patient compliance . Other NS5A inhibitors lack such formulations.

Biological Activity

Daclatasvir dihydrochloride, marketed as Daklinza, is a direct-acting antiviral agent primarily used for the treatment of chronic Hepatitis C virus (HCV) infections. Its mechanism of action involves the inhibition of the nonstructural protein 5A (NS5A), which is crucial for viral replication and assembly. This article delves into the biological activity of daclatasvir, supported by relevant data, case studies, and research findings.

Daclatasvir targets the NS5A protein, binding to its N-terminus and disrupting its interaction with host cell proteins necessary for the formation of the HCV replication complex. This inhibition affects both viral RNA replication and virion assembly, leading to reduced viral loads in infected patients .

Pharmacodynamics

The pharmacodynamic properties of daclatasvir demonstrate its potency against various HCV genotypes. In vitro studies have shown that daclatasvir exhibits effective concentration (EC50) values ranging from 0.003 to 0.050 nM for HCV genotypes 1a and 1b, and between 0.003 to 1.25 nM for genotypes 3a and 4a .

Table 1: EC50 Values of Daclatasvir Against HCV Genotypes

| HCV Genotype | EC50 Range (nM) |

|---|---|

| 1a | 0.003 - 0.050 |

| 1b | 0.001 - 0.009 |

| 3a | 0.003 - 1.25 |

| 4a | 0.003 - 1.25 |

Clinical Efficacy

Daclatasvir has been evaluated in multiple clinical trials, demonstrating high sustained virologic response (SVR) rates across various patient populations.

Case Studies

- COMMAND Trials : In phase II trials, daclatasvir combined with peginterferon alfa and ribavirin achieved SVR rates exceeding 90% in patients with HCV genotypes 1-4 .

- ALLY-3 Study : This phase III study assessed a regimen of daclatasvir plus sofosbuvir in treatment-naïve patients with genotype 3 HCV. The study reported an overall SVR12 rate of 89% , with notable variances based on patient history and liver condition:

Safety Profile

Daclatasvir has a favorable safety profile, with most adverse effects being mild to moderate. Common side effects include headache, fatigue, and nausea. Serious adverse events are rare but can occur, particularly in populations with advanced liver disease.

Resistance Profile

Resistance to daclatasvir can develop due to mutations in the NS5A protein. The most common mutations associated with reduced susceptibility include:

Q & A

Q. What validated analytical methods are recommended for quantifying Daclatasvir dihydrochloride in pharmaceutical formulations?

Researchers should employ UV spectrophotometric methods (e.g., ion-pair reactions with bromophenol blue or dual-wavelength analysis) for rapid quantification in pure forms. For complex matrices, high-performance liquid chromatography (HPLC) with UV detection is preferred, adhering to pharmacopeial standards for validation parameters like linearity (1–30 µg/mL), precision (%RSD < 2), and accuracy (98–102%) .

Q. How is the chemical structure of Daclatasvir dihydrochloride characterized in pharmacopeial standards?

Structural elucidation involves infrared (IR) spectroscopy (1.1 mg sample in KBr pellet) to confirm functional groups, coupled with nuclear magnetic resonance (NMR) for stereochemical analysis. The International Chemical Reference Standard (ICRS) mandates compliance with spectral matches and impurity profiling (<0.5% total impurities) .

Q. What excipients are compatible with Daclatasvir dihydrochloride in tablet formulations?

Compatible excipients include co-processed superdisintegrants (e.g., crospovidone), binders (polyvinylpyrrolidine K-30), and stabilizers (α-cyclodextrin). Ferric oxide and titanium dioxide are used as colorants in film-coated tablets, with direct compression ensuring stability during manufacturing .

Q. How do researchers ensure the stability of Daclatasvir dihydrochloride in dosage forms under stress conditions?

Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Forced degradation via acidic/alkaline hydrolysis, oxidation, and photolysis is analyzed using HPLC to identify degradation products and validate method robustness .

Q. What are the key considerations in formulating oral disintegrating tablets (ODTs) for enhanced bioavailability?

Optimizing ODTs requires co-processed excipients (e.g., mannitol-maltodextrin blends) to achieve rapid disintegration (<30 seconds) and improve drug absorption. In vivo pharmacokinetic studies in humans show faster Tmax (2.1 vs. 3.5 hours) compared to conventional tablets .

Advanced Research Questions

Q. What methodologies compare the pharmacokinetic profiles of novel formulations against reference products?

Randomized crossover studies in healthy volunteers measure AUC0–24, Cmax, and Tmax. Bioequivalence is confirmed if 90% confidence intervals for geometric mean ratios (test/reference) fall within 80–125%. Novel ODTs demonstrated 1.3-fold higher absorption rates in vivo .

Q. How can solubility challenges of Daclatasvir dihydrochloride be addressed via amorphous solid dispersion technology?

Amorphous forms are prepared using spray drying with carriers like PLASDONE™ S-630, achieving 5-fold solubility enhancement. Stability is maintained by moisture control (<1% Karl Fischer water content) and storage at +5°C .

Q. What strategies analyze drug-drug interaction potential in combination therapies?

In vitro assays (e.g., CYP450 inhibition/induction, OATP1B1/1B3 transport inhibition) guide clinical studies. Dose adjustments are recommended for strong CYP3A4 inducers (e.g., rifampin), with monitoring of HCV RNA levels and adverse events .

Q. How can contradictions in bioavailability data between salt forms be resolved?

Comparative dissolution studies under biorelevant conditions (e.g., FaSSGF/FeSSIF media) and physiologically based pharmacokinetic (PBPK) modeling identify formulation-specific factors (e.g., crystalline vs. amorphous solubility). Discrepancies may arise from excipient-driven pH modulation .

Q. How do advanced spectroscopic techniques contribute to stability analysis?

High-resolution mass spectrometry (HRMS) and X-ray diffraction (XRPD) characterize degradation products and polymorphic transitions. For amorphous forms, differential scanning calorimetry (DSC) confirms glass transition temperatures (Tg) critical for physical stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.